molecular formula C7H4N2S B14457729 [2-(Thiophen-2-yl)ethenylidene]cyanamide CAS No. 75121-69-6

[2-(Thiophen-2-yl)ethenylidene]cyanamide

Cat. No.: B14457729
CAS No.: 75121-69-6
M. Wt: 148.19 g/mol
InChI Key: NCNLNTROOPESIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Thiophen-2-yl)ethenylidene]cyanamide is an organic compound that features a thiophene ring substituted with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide typically involves the reaction of thiophene derivatives with cyanamide under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and cyanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Thiophen-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; in solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted cyanamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(Thiophen-2-yl)ethenylidene]cyanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2-(Thiophen-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide.

    Thiophene-2-ethylamine: Another thiophene derivative with different functional groups.

    2-Thiophenecarbonitrile: A compound with a similar thiophene ring structure but different substituents.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the cyanamide group, which confer distinct chemical and biological properties

Properties

CAS No.

75121-69-6

Molecular Formula

C7H4N2S

Molecular Weight

148.19 g/mol

InChI

InChI=1S/C7H4N2S/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H

InChI Key

NCNLNTROOPESIA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C=NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.